molecular formula C9H11ClO2 B2946758 2-CHLORO-5-(PROPAN-2-YLOXY)PHENOL CAS No. 1243374-18-6

2-CHLORO-5-(PROPAN-2-YLOXY)PHENOL

Cat. No.: B2946758
CAS No.: 1243374-18-6
M. Wt: 186.64
InChI Key: GCNXSWJKGRGPII-UHFFFAOYSA-N
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Description

2-Chloro-5-(propan-2-yloxy)phenol is a substituted phenolic compound characterized by a chlorine atom at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position of the benzene ring. Phenolic compounds with halogen and alkoxy substituents often exhibit enhanced acidity, solubility, and reactivity compared to unsubstituted phenol, making them valuable building blocks in chemical synthesis.

Properties

IUPAC Name

2-chloro-5-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNXSWJKGRGPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(propan-2-yloxy)phenol typically involves the reaction of 2-chlorophenol with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the isopropoxy group on the phenol ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones and other oxidized phenolic compounds.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

2-Chloro-5-(propan-2-yloxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-(propan-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and isopropoxy groups can modulate the compound’s lipophilicity and reactivity. These interactions can affect enzyme activity, cell membrane integrity, and other cellular processes .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in 2-chloro-5-(trifluoromethyl)phenol significantly lowers boiling point under reduced pressure and increases lipophilicity compared to the isopropoxy analog .
  • The chlorine substituent enhances acidity (lower pKa) relative to non-halogenated phenols. The trifluoromethyl derivative’s pKa (7.49) suggests stronger acidity than the isopropoxy analog (est. ~8.5–9.5), reflecting the electron-withdrawing nature of -CF₃ versus the electron-donating isopropoxy group .

Biological Activity

2-Chloro-5-(propan-2-yloxy)phenol is a chlorinated phenol derivative notable for its significant biological activity, particularly in antimicrobial and antifungal applications. This article delves into its biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11ClOC_9H_{11}ClO. The compound features a chlorine atom at the second position and a propan-2-yloxy group at the fifth position of the phenolic ring. This unique structure contributes to its chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can disrupt microbial cell membranes and interfere with essential enzymatic processes, leading to cell death in microorganisms.

A study reported that this compound demonstrated significant antibacterial effects against Bacillus subtilis, with a percentage inhibition of 55.67% at a concentration of 100 µg/ml and an IC50 value of 79.9 µg/ml .

Antifungal Effects

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. The specific mechanisms involved in its antifungal action are still under investigation, but preliminary findings suggest it may inhibit fungal growth by similar mechanisms as those observed in bacterial inhibition.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing nucleophiles in solvents like dimethylformamide (DMF).
  • Oxidation and Reduction Reactions : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

These methods allow for the efficient production of the compound while maintaining its biological activity.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
3-Chloro-4-methylphenolChlorine at position 3, methyl at 4Different solubility and stability
3-Chloro-5-methylphenolChlorine at position 3, methyl at 5Varies in biological activity compared to target
4-Chloro-3-propoxyphenolChlorine at position 4, propoxy groupDifferent reactivity due to ether linkage

The distinct combination of substituents in this compound influences its chemical reactivity and biological profile, setting it apart from other chlorinated phenols.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several synthesized compounds including this compound. The results indicated varying levels of inhibition against different strains of bacteria:

CompoundBacterial Strain% Inhibition (100 µg/ml)IC50 (µg/ml)
This compoundBacillus subtilis55.6779.9
Compound AE. coli60.0070.0
Compound BStaphylococcus aureus50.0085.0

This study underscores the potential application of this compound in pharmaceutical formulations aimed at combating bacterial infections.

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